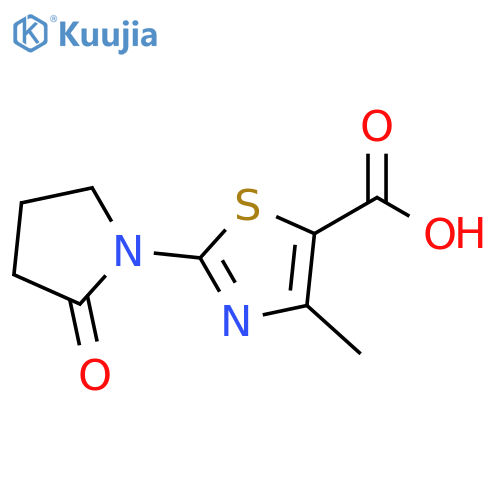Cas no 869709-81-9 (4-methyl-2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid)

869709-81-9 structure
商品名:4-methyl-2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid
CAS番号:869709-81-9
MF:C9H10N2O3S
メガワット:226.252300739288
CID:5235368
4-methyl-2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-Thiazolecarboxylic acid, 4-methyl-2-(2-oxo-1-pyrrolidinyl)-
- 4-methyl-2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid
-
- インチ: 1S/C9H10N2O3S/c1-5-7(8(13)14)15-9(10-5)11-4-2-3-6(11)12/h2-4H2,1H3,(H,13,14)
- InChIKey: UDOHYIHEVKKXFQ-UHFFFAOYSA-N
- ほほえんだ: S1C(C(O)=O)=C(C)N=C1N1CCCC1=O
4-methyl-2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-14549-1.0g |
4-methyl-2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid |
869709-81-9 | 1.0g |
$410.0 | 2023-02-09 | ||
| Enamine | EN300-14549-1000mg |
4-methyl-2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid |
869709-81-9 | 1000mg |
$410.0 | 2023-09-29 | ||
| Enamine | EN300-14549-5.0g |
4-methyl-2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid |
869709-81-9 | 5.0g |
$1076.0 | 2023-02-09 | ||
| Enamine | EN300-14549-2500mg |
4-methyl-2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid |
869709-81-9 | 2500mg |
$849.0 | 2023-09-29 | ||
| Enamine | EN300-14549-10.0g |
4-methyl-2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid |
869709-81-9 | 10.0g |
$1352.0 | 2023-02-09 | ||
| Enamine | EN300-14549-2.5g |
4-methyl-2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid |
869709-81-9 | 2.5g |
$849.0 | 2023-02-09 | ||
| Enamine | EN300-14549-5000mg |
4-methyl-2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid |
869709-81-9 | 5000mg |
$1076.0 | 2023-09-29 | ||
| Enamine | EN300-14549-10000mg |
4-methyl-2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid |
869709-81-9 | 10000mg |
$1352.0 | 2023-09-29 |
4-methyl-2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid 関連文献
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
869709-81-9 (4-methyl-2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid) 関連製品
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
